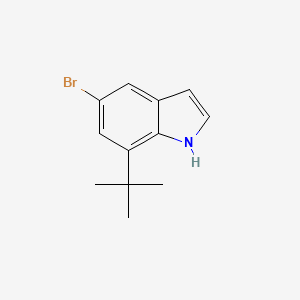

7-tert-Butyl-5-bromo-1H-indole

Beschreibung

Historical Context and Evolution of Indole (B1671886) Chemistry Research

The journey of indole chemistry began in the 19th century with the investigation of the natural dye indigo. In 1866, Adolf von Baeyer first synthesized indole from oxindole. smolecule.com This initial work laid the foundation for a field that would blossom over the next century and a half. Early research was heavily focused on the isolation and structural elucidation of naturally occurring indole alkaloids, a large and diverse class of compounds with potent biological activities. bldpharm.com

The 20th century witnessed the development of numerous synthetic methods for the construction of the indole ring, with the Fischer indole synthesis (1883) being one of the most notable and enduring. sigmaaldrich.com As synthetic capabilities grew, so did the understanding of the chemical reactivity of the indole nucleus. The electron-rich nature of the pyrrole (B145914) ring makes it susceptible to electrophilic substitution, primarily at the C3 position. This inherent reactivity has been exploited to create a vast library of substituted indoles with diverse functionalities.

Significance of Indole Derivatives in Modern Chemical Synthesis and Materials Science

Indole derivatives are of paramount importance in modern chemical synthesis, serving as key intermediates in the preparation of pharmaceuticals, agrochemicals, and other functional molecules. The indole core is present in numerous approved drugs, targeting a wide range of therapeutic areas.

Beyond pharmaceuticals, indole derivatives are finding increasing applications in materials science. Their unique electronic and photophysical properties make them attractive candidates for the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability to tune the properties of these materials by modifying the substituents on the indole ring is a key driver of research in this area.

Structural Specificity of 7-tert-Butyl-5-bromo-1H-indole within the Indole Class

This compound possesses a distinct substitution pattern that sets it apart from simpler indole derivatives. The presence of a bulky tert-butyl group at the C7 position and a bromine atom at the C5 position introduces specific steric and electronic effects that influence its reactivity and potential applications.

The tert-butyl group, being a large and sterically demanding substituent, can direct the course of chemical reactions by blocking access to adjacent positions on the indole ring. This steric hindrance can be a powerful tool for achieving regioselectivity in further functionalization. Electronically, the tert-butyl group is a weak electron-donating group through induction.

The bromine atom at the C5 position is an electron-withdrawing group via induction but can also participate in resonance, donating a lone pair of electrons to the aromatic system. More importantly, the bromine atom serves as a versatile synthetic handle. It can be readily replaced or transformed through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of functional groups.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₄BrN |

| Molecular Weight | 252.16 g/mol |

| CAS Number | 1219832-07-1 |

Note: This data is based on publicly available information from chemical suppliers.

Rationale for Dedicated Academic Research on this compound

The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of complex target molecules. The combination of a sterically directing group (tert-butyl) and a versatile synthetic handle (bromine) allows for precise and controlled modifications of the indole scaffold.

Academic research on this compound is driven by the need for novel building blocks in drug discovery and materials science. The ability to selectively functionalize the indole ring at different positions is crucial for creating libraries of compounds with diverse biological activities or material properties. For instance, in medicinal chemistry, the indole core is a common feature in kinase inhibitors, and the substituents on the ring play a critical role in determining the potency and selectivity of these drugs. The this compound scaffold provides a platform for the synthesis of new kinase inhibitors with potentially improved properties.

In materials science, the introduction of different functional groups via the bromine atom can be used to tune the electronic and photophysical properties of indole-based materials. The bulky tert-butyl group can also influence the solid-state packing and morphology of these materials, which are critical factors for their performance in electronic devices.

While detailed research findings on the specific applications of this compound are not extensively available in the public domain, its structural features strongly suggest its utility as a strategic intermediate in the development of new chemical entities with tailored properties.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-7-tert-butyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN/c1-12(2,3)10-7-9(13)6-8-4-5-14-11(8)10/h4-7,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIISZAYBIVXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C2C(=CC(=C1)Br)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Tert Butyl 5 Bromo 1h Indole and Analogous Structures

Established Synthetic Pathways for Substituted Indoles

The construction of the indole (B1671886) core has been a subject of extensive research, leading to the development of numerous named reactions. Many of these classical methods have been adapted to achieve specific regioselectivity, which is crucial for the synthesis of complex molecules like 7-tert-butyl-5-bromo-1H-indole.

Classical Indole Syntheses and their Regioselective Adaptations

The following sections delve into prominent classical indole syntheses and their applicability to the synthesis of halogenated and alkylated indoles.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone reaction in organic chemistry for producing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole. wikipedia.org

The scope of the Fischer indole synthesis is broad, allowing for the preparation of a wide variety of substituted indoles. However, its application to the synthesis of highly substituted indoles, particularly those with specific regiochemistry like this compound, presents challenges. The regioselectivity of the cyclization is influenced by the substituents on the phenylhydrazine ring. nih.gov For instance, electron-withdrawing groups can disfavor the required rsc.orgrsc.org-sigmatropic rearrangement. nih.gov

Computational studies have shown that the energetics of the reaction pathway determine the final indole regioisomer, and unfavorable pathways can lead to decomposition products. nih.gov The synthesis of C3 N-substituted indoles via the Fischer method is particularly challenging, often resulting in reaction failure due to the electronic effects of the substituents. nih.gov

Recent advancements have sought to expand the utility of the Fischer indole synthesis. For example, a one-pot, three-component protocol has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, demonstrating the ongoing efforts to improve the efficiency and applicability of this classical method. nih.gov

Table 1: Key Features of the Fischer Indole Synthesis

| Feature | Description |

| Reactants | Phenylhydrazine and an aldehyde or ketone |

| Conditions | Acidic (Brønsted or Lewis acids) wikipedia.org |

| Key Intermediate | Phenylhydrazone wikipedia.org |

| Mechanism | rsc.orgrsc.org-sigmatropic rearrangement wikipedia.org |

| Regioselectivity | Influenced by substituents on the phenylhydrazine ring nih.gov |

| Limitations | Can be challenging for certain substitution patterns, particularly with electron-withdrawing groups nih.govnih.gov |

The Bartoli indole synthesis is a powerful method for preparing 7-substituted indoles, a class of compounds often difficult to access through classical methods like the Fischer synthesis. nih.govresearchgate.net This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgjk-sci.com The presence of a bulky ortho-substituent is crucial for the success of the reaction, as it facilitates the key rsc.orgrsc.org-sigmatropic rearrangement step in the mechanism. wikipedia.org

The reaction typically requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.org The mechanism is thought to involve the initial addition of the Grignard reagent to the nitro group, forming a nitrosoarene intermediate. A second equivalent of the Grignard reagent then adds to the nitrosoarene, leading to an intermediate that undergoes the critical rsc.orgrsc.org-sigmatropic rearrangement. Subsequent intramolecular cyclization and workup yield the 7-substituted indole. wikipedia.orgjk-sci.com

A significant advantage of the Bartoli synthesis is its ability to produce indoles with substituents on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org This flexibility makes it a highly valuable tool for the synthesis of complex indole derivatives. For example, the Bartoli synthesis has been successfully employed in the preparation of 7-bromo-6-azaindole. atlanchimpharma.com

Table 2: Characteristics of the Bartoli Indole Synthesis

| Feature | Description |

| Reactants | Ortho-substituted nitroarene and a vinyl Grignard reagent wikipedia.orgjk-sci.com |

| Key Requirement | Bulky ortho-substituent on the nitroarene wikipedia.org |

| Product | 7-Substituted indole nih.govresearchgate.net |

| Stoichiometry | Typically 3 equivalents of Grignard reagent for nitroarenes wikipedia.org |

| Advantages | Provides access to 7-substituted indoles and allows for substitution on both rings nih.govwikipedia.org |

The Larock indole synthesis, developed by Richard C. Larock in 1991, is a versatile palladium-catalyzed reaction that constructs the indole ring from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.org This heteroannulation reaction is highly adaptable and can be used to synthesize a wide range of indole derivatives. wikipedia.org

The reaction typically employs a palladium(II) catalyst, a base such as sodium or potassium carbonate, and a chloride source like lithium chloride (LiCl). wikipedia.org The mechanism involves the oxidative addition of the ortho-iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. The resulting vinylpalladium intermediate undergoes intramolecular cyclization, and subsequent reductive elimination regenerates the Pd(0) catalyst and yields the indole product. wikipedia.org

The Larock synthesis is known for its high regioselectivity, which is determined during the migratory insertion step. wikipedia.org Modifications to the reaction conditions, such as the use of different ligands and bases, have been explored to optimize yields and expand the substrate scope. wikipedia.org For instance, N-substituted derivatives of ortho-iodoanilines have proven to be effective substrates. wikipedia.org A domino Larock annulation/dearomative Heck reaction has also been developed, enabling the synthesis of complex tetracyclic indoline (B122111) derivatives in a single step. rsc.org

The Leimgruber-Batcho indole synthesis is a highly efficient two-step method for producing indoles from ortho-nitrotoluenes. wikipedia.org This process has become a popular alternative to the Fischer indole synthesis, particularly in the pharmaceutical industry, due to the ready availability of starting materials and the mild reaction conditions. wikipedia.org

The first step involves the formation of an enamine from the ortho-nitrotoluene using N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and an amine, often pyrrolidine. wikipedia.org The second step is a reductive cyclization of the enamine to the indole. wikipedia.org A variety of reducing agents can be used, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.org

This method is particularly well-suited for the synthesis of N-substituted indoles. researchgate.net The reaction proceeds in high yield and has been utilized in the synthesis of various complex indole-containing natural products. researchgate.net Recent advancements have focused on developing a one-pot version of the Leimgruber-Batcho synthesis, which further enhances its efficiency by eliminating the need to isolate the intermediate enamine. journalijar.com

The Reissert indole synthesis involves the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl ortho-nitrophenylpyruvate intermediate. wikipedia.org This intermediate is then subjected to reductive cyclization to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated to the parent indole. wikipedia.org

Historically, the reduction step was carried out using reagents like zinc in acetic acid or ferrous sulfate (B86663) and ammonia. wikipedia.orgresearchgate.net More modern variations have employed other reducing agents. researchgate.net A notable modification of the Reissert reaction involves an intramolecular version where a furan (B31954) ring-opening provides the necessary carbonyl group for the cyclization, leading to an indole with a ketone side chain that allows for further functionalization. wikipedia.org

The Reissert synthesis, while a classical method, continues to be relevant, and its principles are sometimes integrated with other synthetic strategies. For example, the initial step of the Leimgruber-Batcho synthesis, which takes advantage of the enhanced acidity of the benzylic methyl hydrogens of ortho-nitrotoluene, is mechanistically similar to the initial condensation in the Reissert reaction. researchgate.net

Advanced Catalytic Strategies for Indole Construction

Modern synthetic chemistry has seen the emergence of powerful catalytic methods that offer alternative and often more efficient pathways to complex molecules like substituted indoles. These strategies frequently provide milder reaction conditions and greater functional group tolerance compared to classical methods.

Transition metal-catalyzed C-H activation has become a cornerstone for the synthesis and functionalization of indoles. bsb-muenchen.dersc.org This approach allows for the direct formation of carbon-carbon and carbon-heteroatom bonds at various positions of the indole ring, including the less reactive C4-C7 positions of the benzenoid ring. rsc.org Catalytic systems based on ruthenium, rhodium, palladium, and iridium have been extensively studied for this purpose. thieme-connect.com

For the synthesis of a molecule like this compound, a C-H activation strategy could potentially be employed in the final steps to introduce the tert-butyl or bromo group onto a pre-formed indole core. However, a more convergent approach would involve the construction of the indole ring itself via a C-H activation/annulation cascade. For instance, ruthenium-catalyzed C-H activation has been utilized in the synthesis of various indole derivatives. mdpi.com Cobalt-catalyzed C-H/N-O functionalization with nitrones also provides a redox-neutral pathway to indoles with broad substrate scope and excellent regioselectivity. acs.org

Table 2: Examples of Metal-Catalyzed Indole Synthesis

| Catalyst System | Reactants | Product Type | Reference |

| Ruthenium | Anilines and alkynes | Substituted indoles | mdpi.com |

| Cobalt(III) | Anilines and nitrones | Substituted indoles | acs.org |

| Palladium | o-Iodoanilines and alkynes | Substituted indoles | youtube.com |

To circumvent the cost and potential toxicity of transition metals, metal-free catalytic systems have gained significant attention. nih.gov These methods often rely on the use of organocatalysts or reagents like iodine to promote the desired transformations. acs.org For example, an effective metal-free C-H amination of N-Ts-2-alkenylanilines using DDQ as an oxidant affords a diverse range of substituted indoles. acs.org Another approach involves a metal-free transannulation reaction of indoles with nitrostyrenes in polyphosphoric acid to produce 3-substituted 2-quinolones. rsc.org While not directly leading to this compound, these examples showcase the potential of metal-free catalysis in constructing complex heterocyclic systems.

Biocatalysis offers an environmentally benign and highly selective approach to chemical synthesis. nih.gov Enzymes, such as halogenases, can introduce halogen atoms onto organic molecules with remarkable regio- and stereoselectivity under mild conditions. While the direct biocatalytic synthesis of this compound has not been specifically reported, the enzymatic halogenation of indole and its derivatives is a known process. Indole prenyltransferases (IPTs) are enzymes that catalyze the regiospecific installation of prenyl groups onto indole-containing molecules. nih.gov Engineering of such enzymes could potentially be a future avenue for the synthesis of complex indoles. The chemical synthesis of N-acyl indoles can be challenging due to the low nucleophilicity of the indolic nitrogen, often requiring harsh basic conditions. acs.org Biocatalytic methods, such as those employing thioesterase domains from nonribosomal peptide synthetase (NRPS) assembly lines, can overcome these limitations. acs.org

Electrochemical synthesis is emerging as a powerful and sustainable tool in organic chemistry. nih.gov By using electricity to drive chemical reactions, it often avoids the need for stoichiometric chemical oxidants or reductants. rsc.org Electrochemical methods have been developed for the synthesis of 3-substituted indoles through the condensation of aldehydes, indoles, and malononitrile. researchgate.net Divergent electrochemical synthesis of indoles can be achieved by regulating the pKa of amides, allowing for controlled C-3 substitution. nih.gov Furthermore, electrochemical intramolecular annulation of alkynylanilines, sometimes mediated by redox catalysts like ferrocene (B1249389) or iodide salts, provides a sustainable route to highly functionalized indoles. rsc.org These methods offer a high degree of control and functional group tolerance, making them attractive for the synthesis of complex indole structures.

Multicomponent Reaction (MCR) Strategies for Complex Indole Architectures

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.govnih.gov MCRs are valuable for generating molecular diversity and have been applied to the synthesis of complex indole-based heterocycles. nih.govrsc.org Many MCRs involving indoles utilize the nucleophilicity of the C3 position. nih.gov However, novel MCRs are being developed to access new scaffolds. For example, a recently reported MCR allows for the modular assembly of indole-fused seven-membered heterocycles from simple starting materials like indole, formaldehyde, and amino hydrochlorides. nih.govrsc.org While a direct MCR for this compound is not established, the principles of MCRs could be applied to design a convergent synthesis of this target molecule or its complex derivatives.

Sustainable and Green Chemistry Approaches in Indole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds like indoles to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. nih.govnih.gov

Key green strategies applicable to indole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. chemrxiv.orgtcichemicals.com This technique is particularly effective for various indole-forming reactions and subsequent functionalizations. tcichemicals.com

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ionic liquids, or deep-eutectic liquids is a central theme in green indole synthesis. nih.govnih.gov Water, in particular, has been successfully employed as a solvent for cross-coupling reactions on indole scaffolds. rsc.org

Catalyst Innovation: The development of highly efficient and reusable catalysts, such as nanocatalysts or green catalysts, minimizes waste and the use of expensive or toxic reagents. nih.govnih.gov For instance, a novel five-step synthesis for 5-bromoindole (B119039) derivatives has been developed that uses a metal catalyst for liquid-phase hydrogenation and employs a "clean bromination" process to control isomer formation under mild conditions. wipo.int

Solvent-Free Reactions: Performing reactions under solvent-free conditions represents an ideal green chemistry scenario, reducing solvent waste entirely. nih.govbeilstein-journals.org Techniques like ball milling can facilitate solid-state reactions, as demonstrated in the Heck coupling of bromo-substituted heterocycles. rsc.org

These sustainable methodologies provide a framework for developing more environmentally responsible synthetic routes to complex indoles like this compound.

Design and Implementation of Synthetic Routes to this compound

The synthesis of this compound is not trivial, as it requires the selective introduction of two different substituents onto the benzene (B151609) portion of the indole ring, positions that are often less reactive than those on the pyrrole ring. A logical synthetic approach would involve a stepwise functionalization, likely starting from a commercially available indole or a substituted aniline.

Strategic Introduction of Bromine at Position 5

The C5 position of the indole ring is susceptible to electrophilic substitution. The introduction of a bromine atom at this position is a common and well-documented transformation.

A direct and regioselective bromination of the indole core at C5 can be challenging due to the high reactivity of the C3 position. Therefore, strategies often involve either using an indole already substituted at C3 or employing specific brominating agents and conditions that favor C5 substitution. For instance, treating methyl indole-3-carboxylate (B1236618) with bromine in acetic acid yields the 5,6-dibromo derivative regioselectively, showcasing how an electron-withdrawing group at C3 can direct substitution to the benzene ring. sigmaaldrich.com

Recently, a one-step method for the C5-selective bromination of complex indole alkaloids was developed using pyridinium (B92312) tribromide and hydrochloric acid in methanol (B129727). cerritos.edu This reaction is notably fast, proceeding in just 10 minutes at 0 °C, and is proposed to involve an in situ-generated C3, C5-dibrominated indolenine intermediate that acts as the brominating agent. cerritos.edu Such a method could potentially be adapted for simpler indole systems.

Table 1: Selected Methods for Indole Bromination

| Substrate | Reagents and Conditions | Position(s) Brominated | Yield | Reference |

|---|---|---|---|---|

| Indolo[2,3-a]quinolizidine | Pyridinium tribromide, HCl, MeOH, 0 °C, 10 min | C5 | High | cerritos.edu |

| Methyl indole-3-carboxylate | Br2, Acetic Acid | C5, C6 | Not specified | sigmaaldrich.com |

| N-acetylindoline | "Clean bromination" reagent | C5 | High | wipo.int |

Selective Incorporation of the tert-Butyl Group at Position 7

Introducing a bulky tert-butyl group at the C7 position is a significant synthetic hurdle due to steric hindrance and the inherent reactivity of other positions on the indole ring. Direct Friedel-Crafts alkylation of an indole often leads to substitution at more accessible positions. nih.gov

A successful strategy for achieving C7 functionalization relies on the use of a directing group on the indole nitrogen. orgsyn.orgresearchgate.net The N-pivaloyl group, for example, has been shown to be crucial for directing rhodium-catalyzed C-H activation to the C7 position for subsequent alkenylation and alkylation reactions. nih.govscientificupdate.com While direct C7 tert-butylation using this specific method is not explicitly reported, the principle of directed C-H activation provides a viable pathway. A plausible route could involve the N-pivaloylation of 5-bromoindole, followed by a directed Friedel-Crafts-type tert-butylation at C7, and subsequent removal of the directing group.

The tert-butyl group is often introduced using reagents like tert-butyl chloride or isobutylene (B52900) in the presence of a Lewis acid or strong Brønsted acid catalyst. nih.gov Synergistic Brønsted/Lewis acid catalysis has been shown to promote the tert-butylation of arenes with unactivated tertiary alcohols. orgsyn.org

Challenges and Solutions in Regioselective Synthesis of 5,7-Disubstituted Indoles

The primary challenge in synthesizing 5,7-disubstituted indoles is achieving regioselectivity, as there are multiple reactive C-H bonds on the indole core. The pyrrole ring (especially C3 and C2) is generally more electron-rich and reactive towards electrophiles than the benzene ring. orgsyn.org

Challenges:

Competing Reactivity: The C3 position is the most nucleophilic, followed by C2, C5, and C7. Direct electrophilic substitution on an unsubstituted indole will almost always occur at C3.

Steric Hindrance: The C7 position is sterically hindered by the adjacent pyrrole ring, making it a difficult site for substitution, especially with bulky groups like tert-butyl.

Directing Group Influence: The choice of protecting/directing group on the indole nitrogen is critical. While some groups passivate the ring, others can direct substitution to specific positions.

Solutions:

Use of Directing Groups: As mentioned, installing a directing group on the indole nitrogen is the most powerful strategy for achieving C7 functionalization. Groups like N-P(O)tBu₂, N-pivaloyl, and N-pyrimidinyl have been successfully used to direct metal-catalyzed C-H activation to the C4, C6, and C7 positions. orgsyn.org For example, rhodium catalysis with an N-pivaloyl group specifically directs functionalization to C7. nih.govscientificupdate.com

Stepwise Functionalization: A sequential approach is necessary. One might first introduce a substituent at C5 (e.g., bromine) onto a readily available indole. The resulting 5-bromoindole can then be N-protected with a C7-directing group to facilitate the introduction of the tert-butyl group at the desired position.

Orthogonal Strategies: The synthesis of 5,7-diarylindoles has been achieved via a double Suzuki-Miyaura coupling of 5,7-dibromoindole, demonstrating that if two leaving groups are present at the desired positions, they can be functionalized simultaneously. rsc.org This suggests a synthetic pathway starting from a precursor that can be di-halogenated at the 5 and 7 positions.

Protection and Deprotection Strategies (e.g., N-Boc) in Indole Synthesis

The protection of the indole nitrogen is a cornerstone of indole chemistry. It prevents unwanted side reactions, such as N-alkylation or deprotonation, and can be used to modulate the reactivity and solubility of the indole ring. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups used for this purpose. bldpharm.com

Protection (N-Bocylation): The N-Boc group is typically introduced by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) or triethylamine. bldpharm.com This reaction is generally high-yielding and creates a stable, versatile intermediate. achemblock.com

Deprotection (N-De-Bocylation): The removal of the Boc group is crucial in the final steps of a synthesis. Its lability under various conditions offers flexibility.

Acidic Conditions: The most common method involves treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. acsgcipr.org

Basic Conditions: While generally stable to bases, the N-Boc group on indoles can be cleaved using a catalytic amount of a base like sodium methoxide (B1231860) (NaOMe) in methanol at room temperature. nih.gov

Thermal Conditions: Thermolytic deprotection, sometimes assisted by microwave irradiation, offers a metal- and acid-free alternative. This can be achieved by heating in solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP). rsc.orgnih.gov

Mild Reagents: For substrates with acid-sensitive functionalities, milder reagents have been developed. A method using oxalyl chloride in methanol has been reported to efficiently deprotect a diverse set of N-Boc compounds at room temperature. scientificupdate.comacsgcipr.org

Table 2: Comparison of N-Boc Deprotection Methods for Indoles and Related Heterocycles

| Method | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| Acidic Cleavage | TFA or HCl in CH2Cl2/EtOAc | Standard, fast, but harsh for acid-sensitive groups. | acsgcipr.org |

| Basic Cleavage | cat. NaOMe in MeOH, rt | Mild, selective for N-Boc on indoles over other amines. | nih.gov |

| Thermal Cleavage | TFE or HFIP, 120-230 °C (conventional or microwave) | Acid-free, allows for selective deprotection based on temperature control. | nih.gov |

| Mild Reagent Cleavage | Oxalyl chloride, MeOH, rt | Effective for substrates with acid-labile functionalities. | scientificupdate.comacsgcipr.org |

Post-Synthetic Derivatization and Functionalization of this compound

The this compound molecule is a valuable intermediate, primed for further diversification. The bromine atom at the C5 position serves as a versatile synthetic handle for a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of carbon, nitrogen, and other heteroatom-based substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. The C5-bromo substituent can be coupled with a wide range of aryl or heteroaryl boronic acids or esters to synthesize 5-aryl-7-tert-butyl-1H-indoles. nih.govdiva-portal.org Such reactions have been successfully performed on unprotected bromoindoles, sometimes in green solvents like water. rsc.orgdiva-portal.org The choice of palladium catalyst (e.g., Pd(dppf)Cl₂) and base (e.g., K₂CO₃ or K₃PO₄) is critical for achieving high yields. nih.govdiva-portal.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine nucleophiles at the C5 position. nih.gov The coupling of bromoindoles with primary or secondary amines, or even ammonia surrogates, can be achieved using palladium catalysts with specialized phosphine (B1218219) ligands (e.g., XantPhos, tBu-XPhos). chemrxiv.org This method provides access to 5-amino-7-tert-butyl-1H-indole derivatives, a class of compounds with potential biological activity. Aqueous conditions have even been developed for the Buchwald-Hartwig amination of unprotected halotryptophans.

Mizoroki-Heck Reaction: The Heck reaction allows for the formation of a new carbon-carbon bond by coupling the C5-bromo position with an alkene, leading to 5-vinyl-7-tert-butyl-1H-indoles. These products can be further manipulated, for example, through hydrogenation or oxidation of the newly introduced double bond. These reactions are typically catalyzed by palladium complexes. rsc.org

Sonogashira Coupling: This coupling of the C5-bromide with a terminal alkyne, catalyzed by palladium and copper complexes, yields 5-alkynyl-7-tert-butyl-1H-indoles. cerritos.edu The resulting alkyne functionality is highly versatile and can participate in a wide array of subsequent transformations, including click chemistry, hydration, or reduction.

C-H Activation: Beyond the C5-bromo handle, the remaining C-H bonds on the indole ring (at C2, C3, C4, and C6) offer further opportunities for functionalization, although achieving selectivity can be challenging.

Table 3: Potential Post-Synthetic Functionalizations of this compound

| Reaction Type | Coupling Partner | Typical Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 | Pd(dppf)Cl2 / K2CO3 | 5-Aryl-7-tert-butyl-1H-indole | nih.gov |

| Buchwald-Hartwig | R2NH | [Pd(tBu-XPhos)G1] / KOH | 5-(Dialkylamino)-7-tert-butyl-1H-indole | |

| Heck | Alkene (e.g., n-butyl acrylate) | Pd(OAc)2 / PPh3 / TEA | 5-Vinyl-7-tert-butyl-1H-indole derivative | rsc.org |

| Sonogashira | Terminal Alkyne | Pd(PPh3)4 / CuI / Base | 5-Alkynyl-7-tert-butyl-1H-indole | cerritos.edu |

Cross-Coupling Reactions at the Aryl Bromide Moiety (e.g., Suzuki-Miyaura)

The bromine atom at the C5 position of the indole ring is an ideal functional group for participating in transition-metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is one of the most widely used methods for forming carbon-carbon bonds due to its mild reaction conditions and broad substrate scope. nih.gov This reaction typically involves the coupling of an organoboron species, such as a boronic acid or ester, with an organohalide in the presence of a palladium catalyst and a base.

For substrates like this compound, the C5-bromo group can be effectively coupled with various aryl or heteroaryl boronic acids to introduce new substituents. Research on analogous 5-bromoindoles and 5,7-dibromoindoles demonstrates the feasibility and versatility of this approach. For instance, the double Suzuki-Miyaura coupling of 5,7-dibromoindole has been successfully achieved using a low loading of a palladium catalyst in water, highlighting a green and efficient strategy for diarylation of the indole's benzenoid ring. rsc.org The reaction proceeds readily, often under microwave heating, and is compatible with both N-protected and unprotected indoles. rsc.org

The choice of catalyst, base, and solvent system is crucial for achieving high yields. Catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often effective. nih.govrsc.org The reaction conditions can be tailored to achieve either mono- or di-arylation in di-halogenated substrates, offering further control over the final product structure. rsc.org

| Bromo-Indole Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | H₂O/EtOH | Microwave, 150 °C, 1 h | 91% | rsc.org |

| N-Substituted 5-Bromoindazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C, 2 h | High | nih.gov |

| Unprotected 3-Bromoindazoles | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | Microwave, 140 °C | Good | researchgate.net |

Functionalization at the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring is weakly acidic and can be deprotonated by strong bases to form an N-anion, which is a potent nucleophile. bhu.ac.in This reactivity allows for the introduction of a wide variety of substituents at the N-1 position. Common bases used for this deprotonation include sodium hydride (NaH), butyllithium (B86547) (BuLi), or Grignard reagents. bhu.ac.in The resulting N-metallated indole can then react with electrophiles such as alkyl halides or acyl halides to yield N-substituted products.

A frequently employed strategy in indole chemistry is the introduction of a protecting group on the nitrogen. This can prevent unwanted side reactions during subsequent synthetic steps and can also modulate the reactivity of the indole ring. The tert-butyloxycarbonyl (Boc) group is a common choice, typically introduced by reacting the indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-(dimethylamino)pyridine (DMAP). nih.gov The resulting N-Boc indole, such as N-Boc-5-bromoindole, is stable under many reaction conditions but the Boc group can be readily removed under acidic conditions. nih.govsigmaaldrich.com Another common protecting group is the tert-butyldimethylsilyl (TBDMS) group, which can be introduced using tert-butyldimethylsilyl chloride. orgsyn.org

Functionalization at N-1 is not only crucial for protection but also serves as a key step in building more complex molecules and can influence the regioselectivity of subsequent reactions on the indole core.

Electrophilic and Nucleophilic Reactivity of the Indole Ring (C2, C3, C4, C6) in the Presence of Existing Substituents

The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. bhu.ac.inresearchgate.net The inherent reactivity of the ring system, combined with the electronic and steric effects of the C5-bromo and C7-tert-butyl substituents, dictates the regioselectivity of these reactions.

Electrophilic Reactivity:

The C3 position is overwhelmingly the most nucleophilic and kinetically favored site for electrophilic attack on the indole ring. youtube.com This is because the resulting cationic intermediate (the sigma complex) is stabilized by delocalization of the nitrogen's lone pair without disrupting the aromaticity of the benzene ring. bhu.ac.in Therefore, for this compound, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur predominantly at C3. nih.gov

If the C3 position were to be occupied, electrophilic substitution typically proceeds at the C2 position. However, functionalization of the benzenoid portion of the indole (C4, C5, C6, C7) via electrophilic substitution is more challenging due to the higher reactivity of the pyrrole ring. chim.it Directing electrophilic attack to the C4 or C6 positions in the presence of the existing C5 and C7 substituents is difficult. The bulky tert-butyl group at C7 would sterically hinder attack at that position and would electronically direct incoming electrophiles to its ortho (C6) and para (C2, relative to the benzene ring) positions. The C5-bromo group is deactivating but also an ortho, para-director, influencing positions C4 and C6. youtube.com Achieving selective functionalization at C4 or C6 often requires specialized strategies, such as the installation of a directing group at the N-1 position. nih.govfrontiersin.orgresearchgate.net

Nucleophilic Reactivity:

Direct nucleophilic aromatic substitution on the electron-rich indole ring is generally unfavorable. However, the concept of nucleophilic reactivity can be applied to reactions of indolyl anions. As discussed, the N-anion is a strong nucleophile. Furthermore, lithiated indoles, formed via deprotonation at C2 or via metal-halogen exchange at a halogenated position, are powerful carbon nucleophiles that can react with a wide range of electrophiles. acs.org This latter pathway is particularly relevant for functionalizing the C5 position and is discussed in the following section.

Metal-Halogen Exchange Reactions for Further Diversification

Metal-halogen exchange is a powerful synthetic tool for converting an aryl halide into a highly reactive organometallic intermediate. This strategy is particularly useful for this compound, as it allows the C5-bromo substituent to be transformed into a nucleophilic carbon center. The reaction typically involves treating the bromoindole with a strong organolithium reagent, such as tert-butyllithium (B1211817) (t-BuLi), at low temperatures. orgsyn.orgacs.org

A refined procedure for bromoindoles involves a two-step process: first, deprotonation of the acidic N-H proton with a base like potassium hydride (KH), followed by the addition of t-BuLi to effect the bromine-lithium exchange. acs.org This approach prevents the consumption of the organolithium reagent by the acidic proton. More recent methods utilize a combination of a Grignard reagent (i-PrMgCl) and n-butyllithium (n-BuLi), which can perform the exchange efficiently under non-cryogenic conditions. nih.gov

Advanced Spectroscopic and Structural Characterization of 7 Tert Butyl 5 Bromo 1h Indole

High-Resolution Mass Spectrometry for Precise Molecular Identification

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 7-tert-Butyl-5-bromo-1H-indole, with a molecular formula of C₁₂H₁₄BrN, the theoretical monoisotopic mass can be calculated with high precision. The presence of bromine is particularly significant, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, have a near 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two major peaks of almost equal intensity separated by approximately 2 Da, which is a clear diagnostic marker for the presence of a single bromine atom in the molecule.

An HRMS analysis using a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be expected to yield a protonated molecule [M+H]⁺. The precise measured m/z values of these isotopic peaks would then be compared to the calculated values to confirm the elemental composition.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Theoretical m/z (⁷⁹Br) | Theoretical m/z (⁸¹Br) |

| [C₁₂H₁₄⁷⁹BrN+H]⁺ | 252.0386 | - |

| [C₁₂H₁₄⁸¹BrN+H]⁺ | - | 254.0365 |

Note: These are theoretical values. Experimental data would be expected to align closely with these calculations, typically within a few parts per million (ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom-Specific Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the specific atomic connectivity and constitution of an organic molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton. The tert-butyl group would present as a sharp singlet, integrating to nine protons, in the upfield region (typically around 1.4-1.6 ppm). The aromatic protons on the indole (B1671886) ring system would appear as doublets or triplets in the downfield region (around 7.0-8.0 ppm), with their splitting patterns (coupling constants, J) revealing their connectivity to neighboring protons. The N-H proton of the indole ring would likely appear as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The tert-butyl group would show two distinct signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The eight carbon atoms of the bromoindole core would each produce a signal in the aromatic region of the spectrum. The positions of these signals are influenced by the electronic effects of the bromine and tert-butyl substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 8.0-8.2 (br s) | - |

| C2-H | 7.2-7.4 (t) | 124-126 |

| C3-H | 6.4-6.6 (t) | 102-104 |

| C4-H | 7.3-7.5 (d) | 122-124 |

| C5 | - | 114-116 |

| C6-H | 7.5-7.7 (d) | 125-127 |

| C7 | - | 135-137 |

| C3a | - | 128-130 |

| C7a | - | 138-140 |

| C(CH₃)₃ | - | 32-34 |

| C(CH ₃)₃ | 1.4-1.6 (s) | 30-32 |

Note: These are predicted values based on general principles and data from similar indole structures. Actual experimental values may vary.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a characteristic N-H stretching vibration for the indole amine, typically appearing as a sharp to moderately broad band in the region of 3350-3450 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the tert-butyl group would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic core would appear in the 1450-1600 cm⁻¹ region. The C-Br stretch is expected at lower wavenumbers, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric vibrations of the aromatic ring system are often strong in the Raman spectrum. The tert-butyl group vibrations would also be observable.

Table 3: Expected Vibrational Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| N-H Stretch | 3350-3450 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-2970 | IR, Raman |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| C-N Stretch | 1200-1350 | IR |

| C-Br Stretch | 500-600 | IR, Raman |

X-ray Diffraction Analysis for Solid-State Molecular Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions can be determined.

While specific crystallographic data for this compound is not publicly available, analysis of a closely related compound, such as a substituted bromoindole, would reveal the planarity of the indole ring system. The analysis would also detail how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding involving the N-H group or π-π stacking between the aromatic rings. For this compound, the bulky tert-butyl group would likely influence the crystal packing significantly. researchgate.net

Table 4: Illustrative Crystallographic Data Parameters from a Related Bromoindole Compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.37 |

| b (Å) | 21.45 |

| c (Å) | 9.13 |

| β (°) | 96.06 |

| Volume (ų) | 1436 |

| Z | 4 |

Source: Illustrative data from a related bromoindole derivative to demonstrate typical parameters. researchgate.net

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for the purification and purity assessment of synthetic compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a non-volatile solid like this compound. A reversed-phase method, using a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable. A UV detector would be used for monitoring the elution, and the purity would be determined by the percentage of the total peak area corresponding to the main component.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be used for purity analysis. GC-MS has the added advantage of providing mass spectral data for the separated components, aiding in their identification.

The retention time in both HPLC and GC is a characteristic property of the compound under specific analytical conditions and can be used for identification purposes when compared to a reference standard.

Computational and Theoretical Investigations of 7 Tert Butyl 5 Bromo 1h Indole

Electronic Structure and Reactivity Prediction via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 7-tert-Butyl-5-bromo-1H-indole, DFT calculations, often at the B3LYP/6-31G* level of theory, are employed to optimize the molecular geometry to its most stable conformation. tandfonline.com These calculations provide insights into the distribution of electron density, which is crucial for predicting how the molecule will interact with other chemical species.

DFT studies on substituted indoles have shown that such calculations can effectively predict various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, heat of formation, and dipole moments. researchgate.net These calculated values are instrumental in understanding the molecule's susceptibility to electrophilic or nucleophilic attack. researchgate.net For instance, a higher HOMO energy suggests a greater tendency to donate electrons, making the molecule more susceptible to electrophilic attack.

Conformational Analysis and Stability Studies using Molecular Mechanics and Dynamics

Conformational analysis of this compound involves identifying the most stable three-dimensional arrangements of the atoms in the molecule. This is crucial as the conformation of a molecule can significantly impact its physical properties and biological activity. Computational methods like molecular mechanics and molecular dynamics are valuable tools for these studies.

For substituted indoles, conformational flexibility can arise from the rotation around single bonds, such as the bond connecting the tert-butyl group to the indole (B1671886) ring. Molecular mechanics calculations can be used to explore the potential energy surface of the molecule and identify low-energy conformers. These calculations often reveal multiple stable conformations due to the rotational freedom of substituent groups.

Quantitative Structure-Property Relationship (QSPR) Modeling: Correlating Structural Descriptors with Molecular Properties

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties or biological activity. jocpr.comjocpr.com These models are widely used in drug discovery and materials science to predict the properties of new compounds without the need for extensive experimental testing. jocpr.comneliti.com

For indole derivatives, QSAR studies have been successfully employed to predict a range of activities, including antifungal, anti-inflammatory, and anticancer effects. tandfonline.comnih.govnih.gov These studies typically involve calculating a large number of molecular descriptors that encode information about the molecule's topology, geometry, and electronic properties. neliti.com Statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) are then used to build predictive models. neliti.com

In the case of this compound, a QSPR/QSAR model could be developed to predict properties such as its solubility, lipophilicity (log P), or a specific biological activity. jocpr.com The model would use descriptors that capture the influence of the tert-butyl and bromo substituents on the indole core. For example, steric parameters would be important to describe the bulky tert-butyl group, while electronic parameters would be crucial to account for the electron-withdrawing nature of the bromine atom. jocpr.com The quality of these models is assessed using various statistical metrics, including the coefficient of determination (R²) and the cross-validated R² (Q²). tandfonline.comnih.gov

Molecular Orbital Analysis: Frontier Molecular Orbitals (FMO) and Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and shape of these orbitals provide valuable information about where and how a reaction is likely to occur. youtube.com

For this compound, the HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile (electron donor). The LUMO is the lowest energy unoccupied orbital and relates to the molecule's ability to act as an electrophile (electron acceptor). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net

The distribution of the HOMO and LUMO across the this compound molecule would reveal the most probable sites for electrophilic and nucleophilic attack. For instance, in many indole derivatives, the HOMO is localized on the pyrrole (B145914) ring, making it susceptible to attack by electrophiles. researchgate.net The electron-donating tert-butyl group would likely increase the energy of the HOMO, enhancing its nucleophilicity, while the electron-withdrawing bromine atom would lower the energy of both the HOMO and LUMO. A detailed FMO analysis would provide a visual representation of these orbitals and their coefficients, allowing for a more precise prediction of reactivity. researchgate.net

Non-Covalent Interaction Analysis and Electrostatic Potential Mapping

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds, play a critical role in determining the three-dimensional structure and intermolecular interactions of molecules. For this compound, the presence of a bromine atom makes halogen bonding a possibility.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the nitrogen atom of the indole ring and a region of positive potential (a "sigma-hole") on the bromine atom, which is characteristic for halogen bonding.

Analysis of non-covalent interactions and the ESP map can provide valuable insights into how this compound might interact with other molecules, such as biological macromolecules or other reagents. For example, the N-H group of the indole ring can act as a hydrogen bond donor, as seen in the crystal structure of related bromoindole derivatives where N-H···N hydrogen bonds link molecules together. nih.gov

Prediction of Reaction Pathways and Transition States for Derivatization

Computational chemistry can be used to predict the most likely pathways for chemical reactions involving this compound and to identify the structures and energies of the transition states. This information is invaluable for understanding reaction mechanisms and for designing new synthetic routes to create derivatives of this compound.

The indole ring is known to undergo various chemical transformations. For instance, the bromine atom at the 5-position can be a site for cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of new carbon-carbon bonds. The indole nitrogen can be alkylated or acylated, and the C3 position is often susceptible to electrophilic substitution.

Theoretical calculations can be used to model these reactions. By calculating the energies of the reactants, products, and transition states, chemists can determine the activation energy for a particular reaction, which is related to its rate. For example, DFT calculations have been used to study the mechanism of PIFA-mediated intramolecular cyclization to form N-substituted indoles. organic-chemistry.org Similarly, for this compound, computational studies could be used to explore the feasibility of different derivatization reactions, such as the migration of substituents or the introduction of new functional groups. nih.gov This predictive capability can help to guide experimental work and to identify the most promising reaction conditions.

Advanced Applications and Future Research Perspectives of 7 Tert Butyl 5 Bromo 1h Indole

Role as a Key Intermediate in Complex Chemical Synthesis

The strategic placement of the bromo and tert-butyl groups makes 7-tert-Butyl-5-bromo-1H-indole a highly versatile intermediate for constructing more elaborate molecular frameworks. The bromine atom at the C-5 position is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. acs.org These methods are cornerstones of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. For instance, the bromine can be substituted to introduce aryl, alkyl, or amino groups, a common strategy in the synthesis of biologically active compounds and functional materials. nih.gov

The tert-butyl group at the C-7 position exerts significant steric influence, which can direct the regioselectivity of subsequent chemical transformations on the indole (B1671886) ring. This steric hindrance can protect the C-7 position from attack and influence the conformation of the molecule, which is a critical factor in the design of targeted therapeutic agents or materials with specific three-dimensional structures. The indole nitrogen can also be functionalized, often after protection with a group like a tert-butoxycarbonyl (Boc) group, to further expand the synthetic possibilities. researchgate.net The use of related substituted indoles in the asymmetric synthesis of complex chiral structures, such as aza-bicyclo[3.2.1]octane skeletons, underscores the value of these building blocks in accessing novel chemical diversity. acs.org

Potential in Materials Science: Exploration as Organic Semiconductors or Photoresponsive Components

The field of materials science is increasingly looking toward novel organic molecules for next-generation electronics. Substituted indoles and other aromatic systems are prime candidates for these applications due to their inherent electronic properties. The π-conjugated system of the indole core in this compound provides a basis for charge transport, a fundamental requirement for semiconductor behavior.

There is a growing interest in bromo- and tert-butyl-substituted aromatic compounds as building blocks for organic semiconductors. tcichemicals.com The bromine atom can be used as a synthetic handle to extend the π-conjugation through polymerization or by attaching other functional moieties, while the tert-butyl group can enhance the solubility of the resulting materials in organic solvents, which is crucial for solution-based processing and device fabrication. The electronic properties can be fine-tuned by replacing the bromine with various electron-donating or electron-withdrawing groups, allowing for the rational design of both p-type and n-type organic semiconductors. While direct application of this compound itself as a semiconductor is a subject for future research, its potential as a precursor for larger, high-performance organic electronic materials is significant.

Contributions to the Development of Novel Catalytic Systems

While this compound is typically the substrate in a chemical reaction rather than a component of the catalyst itself, its use has contributed to the refinement and understanding of catalytic processes. The successful application of palladium-catalyzed cross-coupling reactions with this sterically hindered and electronically modified substrate helps to expand the scope and demonstrate the robustness of these catalytic systems. acs.orgnih.gov

Developing catalysts that are effective for challenging substrates, such as those with bulky groups near the reaction site, is a key area of research. By serving as a test substrate, this compound aids in the development of more active and selective catalysts and ligands for reactions that might otherwise be sluggish or unselective. This iterative process of testing and refining catalytic methods on complex building blocks is essential for advancing the field of organic synthesis.

Integration into Chemoenzymatic Synthesis Platforms

Chemoenzymatic synthesis, which combines the selectivity of biological catalysts (enzymes) with the practicality of traditional chemical reactions, offers powerful and sustainable routes to complex molecules. nih.govresearchgate.net Enzymes like lipases, for example, can perform highly enantioselective reactions under mild conditions, which is often difficult to achieve with conventional chemistry. researchgate.net

Although the direct integration of this compound into a chemoenzymatic platform is not yet widely documented, its structure presents several opportunities for such approaches. For instance, if a functional group susceptible to enzymatic transformation were introduced, such as an ester or an alcohol, enzymes could be used for kinetic resolution to produce enantiomerically pure versions of the molecule. A lipase (B570770) could selectively acylate one enantiomer of a racemic indole derivative, allowing for the easy separation of the two. researchgate.net Given the increasing demand for chiral indole-based pharmaceuticals, the future development of chemoenzymatic routes utilizing intermediates like this compound is a promising area of research.

Inspirations for Methodological Innovations in Indole Chemistry

The unique substitution pattern of this compound presents distinct challenges that drive innovation in synthetic methodology. The presence of multiple potentially reactive sites—the C-H bonds on the pyrrole (B145914) and benzene (B151609) rings, the N-H bond, and the C-Br bond—requires the development of highly regioselective reactions.

For example, achieving selective functionalization at the C-2, C-3, C-4, or C-6 positions without disturbing the existing substituents requires careful choice of reagents and reaction conditions. This has led to deeper investigations into directed metalation strategies, the development of milder cross-coupling protocols, and the exploration of novel protecting group tactics. Furthermore, the synthesis of the compound itself can inspire new methods. Recent advancements in indole synthesis include metal-free, base-mediated cyclization strategies that offer efficient access to complex indole cores under mild conditions, moving away from harsher, traditional methods. acs.org

Design Principles for Novel Indole Scaffolds based on Structure-Reactivity Relationships

A thorough understanding of how the substituents on this compound influence its reactivity is fundamental to its use in designing new molecular scaffolds. The interplay between the electronic and steric effects of the bromo and tert-butyl groups governs the molecule's chemical behavior.

Interactive Table: Structure-Reactivity Insights for this compound

| Substituent | Position | Effect | Implication for Reactivity and Design |

| Bromine | 5 | Electron-withdrawing, Good leaving group | Activates the C-Br bond for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functional groups. Deactivates the benzene ring towards electrophilic substitution. |

| tert-Butyl | 7 | Steric bulk, Weakly electron-donating | Hinders reactions at the C-7 position and the indole nitrogen. Influences the overall conformation of the molecule. Can improve solubility in organic solvents. acs.org |

| Indole N-H | 1 | Acidic proton, Nucleophilic site | Can be deprotonated by a base to allow for N-alkylation or N-arylation. Often protected (e.g., with a Boc group) to prevent unwanted side reactions during other transformations. nih.govresearchgate.net |

| Indole Core | - | π-rich aromatic system | The C-3 position is the most nucleophilic and prone to electrophilic attack, though this can be modulated by other substituents. The core structure is amenable to various cyclization and functionalization strategies. acs.org |

These established structure-reactivity relationships allow chemists to predict how the molecule will behave in a given reaction and to strategically plan multi-step syntheses. By leveraging these principles, this compound can be used as a foundational template from which a wide array of novel and complex indole-containing compounds with tailored properties can be rationally designed and synthesized.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-tert-Butyl-5-bromo-1H-indole, and how can reaction conditions be optimized?

- Methodology : A common approach involves bromination of a pre-functionalized indole scaffold. For example, bromination at the 5th position can be achieved using N-bromosuccinimide (NBS) in acetic acid under controlled temperature (0–25°C). Subsequent introduction of the tert-butyl group may involve Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like AlCl₃ .

- Optimization : Reaction yields depend on stoichiometry, solvent polarity, and catalyst loading. For instance, using PEG-400:DMF mixtures improves solubility in CuI-catalyzed coupling reactions, as demonstrated in analogous indole syntheses .

Q. What purification techniques are effective for isolating this compound?

- Methodology : Flash column chromatography with gradient elution (e.g., 70:30 to 100% ethyl acetate/hexane) is widely used. Post-chromatography purification via recrystallization or vacuum drying at 90°C removes residual solvents like DMF .

Q. How is the compound characterized to confirm its structure and purity?

- Analytical Tools :

- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm) and tert-butyl carbons (δ 26–30 ppm) .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical mass within 3 ppm error .

- TLC : Rf values under specific solvent systems (e.g., 0.22 in 70:30 ethyl acetate/hexane) confirm homogeneity .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be addressed for indole derivatives?

- Methodology : Regioselective bromination at the 5th position is influenced by steric and electronic factors. Using bulky directing groups (e.g., tert-butyl) or low-temperature bromination with NBS minimizes competing side reactions. Solvent polarity (e.g., acetic acid vs. DCM) also modulates reactivity .

Q. What crystallographic tools are recommended for determining the crystal structure of this compound?

- Software : SHELXL (for refinement) and OLEX2 (for structure solution and visualization) are industry standards. SHELXL handles high-resolution data and twinning, while OLEX2 integrates graphical interfaces for error analysis .

- Workflow : Data collection via X-ray diffraction, followed by phase determination (SHELXD) and refinement (SHELXL). ORTEP-III can generate publication-quality thermal ellipsoid plots .

Q. How can researchers evaluate the biological activity of this compound in drug discovery?

- Assays :

- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or tubulin polymerization .

Q. What safety protocols are critical when handling this compound?

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact due to potential toxicity.

- Storage : Keep in a desiccator at –20°C under inert gas (N₂/Ar) to prevent degradation .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.